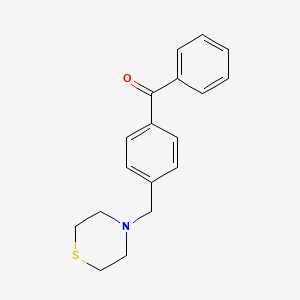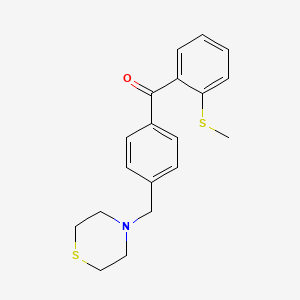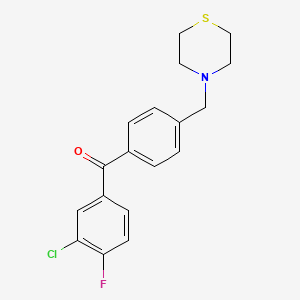![molecular formula C20H29NO4 B1325653 Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898792-50-2](/img/structure/B1325653.png)
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate, also known as EMPO, is a synthetic compound. It is used in various scientific experiments due to its unique properties. The CAS number for this compound is 898792-50-2 .
Molecular Structure Analysis
The molecular formula of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is C20H29NO4 . Its molecular weight is 347.4 g/mol .Physical And Chemical Properties Analysis
The density of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is 1.094g/cm3 . It has a boiling point of 473.2ºC at 760 mmHg . The flash point is 240ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Kinase Inhibitors
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate and its analogues have been utilized in the synthesis of intermediates for aurora 2 kinase inhibitors. A novel water-mediated three-component Wittig–SNAr reaction approach developed by Xu et al. (2015) highlights the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, demonstrating its potential in creating kinase inhibitors (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).
Antiproliferative Activity
The compound has been involved in the synthesis of structures demonstrating antiproliferative activity. For example, Nurieva et al. (2015) synthesized derivatives exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Development of Anticancer Agents
The compound has been explored for developing potential anticancer agents. Facchinetti et al. (2015) synthesized ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, assessing their activity against various cancer cell lines (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Role in Topoisomerase I Inhibitors
7-Ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, a derivative, has shown potential as a topoisomerase I inhibitor. Naumczuk et al. (2016) provided evidence of its covalent binding to 2′-deoxyguanosine, which might be significant in treating cancers like cervical, colon, and breast cancer (Naumczuk, Kawȩcki, Sitkowski, Bocian, Bednarek, & Kozerski, 2016).
Photophysical Properties and Anticancer Studies
Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes, where et-isonic = ethyl-isonicotinate, showing significant photophysical properties and potential for anticancer applications (Ramos, Cerchiaro, & Frin, 2020).
Eigenschaften
IUPAC Name |
ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESNUNBHUWNJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643120 |
Source


|
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898792-50-2 |
Source


|
| Record name | Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)




